3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a unique class of compounds. It has been found to have impressive nanomolar in vitro potency against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid has been well studied in the past decade. The most effective protocols for its synthesis are metal-free direct synthesis methods . These methods are environmentally friendly and have been developed to improve the ecological impact of the classical schemes .Molecular Structure Analysis
The molecular structure of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is complex. It is a fused nitrogen-bridged heterocyclic compound . The structure strongly depends on the substitution pattern .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid are complex and involve several steps. These include the formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid include a molecular weight of 288.04 . It is a solid substance with a melting point between 217 - 219 degrees Celsius .Scientific Research Applications
1. Chemodivergent Synthesis
- Application : Imidazo[1,2-a]pyridines are used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Method : The synthesis involves different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
- Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
2. Antituberculosis Agents
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : The World Health Organization has taken the initiative to develop new TB drugs using these compounds .
3. Decarboxylative Arylation
- Application : Imidazo[1,2-a]pyridine-3-carboxylic acids are used in a ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation with hetero (aryl) bromides .
- Method : This method is applicable to a variety of (hetero)aryl bromides as coupling partners .
- Results : The results of this method were not specified in the source .
4. Anticancer Activity
- Application : Imidazo[1,2-a]pyridines have been found to display anticancer activity .
- Method : The central core, imidazo[1,2-a]pyrazine and pyridine, is an essential requirement for displaying the anticancer activity .
- Results : The specific results of this application were not specified in the source .
5. Synthesis of Imidazo[1,2-a]pyridines
- Application : 3-Iodoimidazo[1,2-a]pyridine could also be prepared using a specific methodology .
- Method : The specific method was not detailed in the source .
- Results : The synthesis resulted in moderate yield .
6. Antibacterial Activity
- Application : Some compounds synthesized using imidazo[1,2-a]pyridines have shown antibacterial activity against Staphylococcus aureus .
- Method : A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed .
- Results : The specific results of this application were not specified in the source .
Safety And Hazards
properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOQGKNMVLAPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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